利福喷丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifapentine, sold under the brand name Priftin, is an antibiotic used primarily in the treatment of tuberculosis. It belongs to the rifamycin class of antibiotics and is known for its ability to inhibit bacterial RNA synthesis by targeting DNA-dependent RNA polymerase . This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

科学研究应用

Rifapentine has a wide range of scientific research applications:

作用机制

Target of Action

Rifapentine, an antibiotic agent used in the treatment of pulmonary tuberculosis, primarily targets the DNA-dependent RNA polymerase in susceptible cells . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.

Mode of Action

It acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death . This interaction disrupts the transcription process, preventing the bacteria from synthesizing essential proteins, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Rifapentine affects the transcription pathway in bacteria. By inhibiting the DNA-dependent RNA polymerase, it disrupts the conversion of DNA into RNA, a critical step in protein synthesis . This disruption affects downstream processes, including protein synthesis and subsequent cellular functions, ultimately leading to bacterial cell death .

Pharmacokinetics

Rifapentine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is well absorbed when taken orally and is distributed widely in body tissues and fluids, including the cerebrospinal fluid . It undergoes hepatic metabolism, where it is hydrolyzed by an esterase enzyme to form the active metabolite 25-desacetyl rifapentine . The drug is primarily excreted in the feces (70%), with a smaller portion excreted in the urine (17%, primarily as metabolites) . The time to peak serum concentration is between 3 to 10 hours, and the elimination half-life of rifapentine is approximately 17 hours .

Result of Action

The molecular and cellular effects of rifapentine’s action result in the suppression of RNA synthesis, leading to cell death . It has shown higher bacteriostatic and bactericidal activities, especially against intracellular bacteria growing in human monocyte-derived macrophages . It is bactericidal and has a very broad spectrum of activity against most gram-positive and gram-negative organisms, including Mycobacterium tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rifapentine. For instance, the presence of food can increase the absorption of rifapentine, enhancing its bioavailability . Additionally, rifapentine’s efficacy can be influenced by the patient’s age, with clearance decreasing with increasing age . Furthermore, rifapentine’s action can be affected by the presence of other drugs, as it is known to induce the cytochrome P450 enzyme system, potentially leading to reduced bioavailability and enhanced clearance of some coadministered medications .

生化分析

Biochemical Properties

Rifapentine inhibits DNA-dependent RNA polymerase activity in susceptible cells . Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It influences cell function by suppressing RNA synthesis, leading to cell death .

Molecular Mechanism

The molecular mechanism of Rifapentine involves the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death . It exerts its effects at the molecular level through binding interactions with biomolecules, specifically bacterial RNA polymerase .

Temporal Effects in Laboratory Settings

Stability concerns have been raised for Rifapentine stored under certain conditions .

Metabolic Pathways

Rifapentine is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine

Transport and Distribution

Rifapentine is well absorbed when taken orally and is distributed widely in body tissues and fluids, including the cerebrospinal fluid

准备方法

Synthetic Routes and Reaction Conditions: Rifapentine is synthesized starting from rifamycin S. The process involves several key steps:

Conversion to Intermediate: Rifamycin S reacts with dihydroxy methyl tert-butyl amine in an organic solvent to form an intermediate called rifaoxazine.

Hydrolysis and Ring Opening: The intermediate undergoes hydrolysis and ring opening in the presence of a catalyst and a reductant in a second organic solvent.

Condensation: The hydrolysis product is then condensed with 1-amino-4-cyclopentyl piperazine to form rifapentine.

Industrial Production Methods: The industrial production of rifapentine involves scaling up the laboratory synthesis process. Key challenges include maintaining the purity and uniformity of the product, optimizing reaction conditions, and ensuring efficient crystallization and drying processes .

化学反应分析

Types of Reactions: Rifapentine undergoes several types of chemical reactions, including:

Oxidation: Rifapentine can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the rifapentine molecule.

Substitution: Substitution reactions can occur, particularly at the piperazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of rifapentine .

相似化合物的比较

Rifampin: Commonly used in combination therapy for tuberculosis.

Rifabutin: Used primarily in the treatment of Mycobacterium avium complex infections.

Rifapentine’s unique pharmacokinetic properties and its efficacy in shorter treatment regimens make it a valuable addition to the arsenal against tuberculosis .

属性

Key on ui mechanism of action |

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death. |

|---|---|

CAS 编号 |

61379-65-5 |

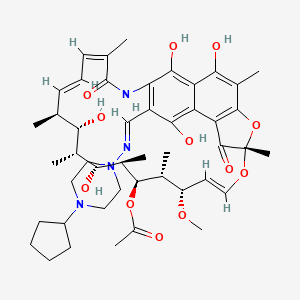

分子式 |

C47H64N4O12 |

分子量 |

877.0 g/mol |

IUPAC 名称 |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23?/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |

InChI 键 |

WDZCUPBHRAEYDL-LYDPARFQSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

手性 SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)/C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rifapentine; DL 473; DL-473; DL473; R 773; R-773; R773; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)